molecular formula C23H25NO4 B11613581 ethyl {[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate

ethyl {[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate

Cat. No.: B11613581
M. Wt: 379.4 g/mol
InChI Key: UKEYGCJJYNIAFW-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-ACETYL-1-(2,4-DIMETHYLPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[3-ACETYL-1-(2,4-DIMETHYLPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE typically involves multiple steps. One common method starts with the preparation of the indole core, which can be synthesized from 2-methyl-3-nitroaniline through a series of reactions including nitration, reduction, and cyclization . The acetylation of the indole core is then carried out using acetic anhydride in the presence of a catalyst. The final step involves the esterification of the acetylated indole with ethyl bromoacetate under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[3-ACETYL-1-(2,4-DIMETHYLPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide)

Major Products Formed

Scientific Research Applications

ETHYL 2-{[3-ACETYL-1-(2,4-DIMETHYLPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-ACETYL-1-(2,4-DIMETHYLPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[3-ACETYL-1-(2,4-DIMETHYLPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 2-[3-acetyl-1-(2,4-dimethylphenyl)-2-methylindol-5-yl]oxyacetate

InChI

InChI=1S/C23H25NO4/c1-6-27-22(26)13-28-18-8-10-21-19(12-18)23(17(5)25)16(4)24(21)20-9-7-14(2)11-15(20)3/h7-12H,6,13H2,1-5H3

InChI Key

UKEYGCJJYNIAFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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